N-[(4-methylphenyl)methyl]-3-oxobutanamide
Description
N-(4-Methylphenyl)-3-oxobutanamide (CAS: 2415-85-2, molecular formula: C₁₁H₁₃NO₂, molecular weight: 191.23 g/mol) is a white crystalline compound widely utilized in organic synthesis and industrial applications. Its structure comprises a 4-methylphenyl group attached to a 3-oxobutanamide backbone, conferring stability and reactivity. Key properties include a density of 1.132 g/cm³ and high purity (>98%), making it critical in pigment synthesis (e.g., C.I. Pigment Yellow 55 and Orange 63) and pharmaceutical intermediates .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-3-5-11(6-4-9)8-13-12(15)7-10(2)14/h3-6H,7-8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIYXUWSYZVVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399313 | |
| Record name | N-[(4-methylphenyl)methyl]-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710307-99-6 | |
| Record name | N-[(4-methylphenyl)methyl]-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-3-oxobutanamide typically involves the reaction of 4-methylbenzylamine with an appropriate acylating agent. One common method is the acylation of 4-methylbenzylamine with 3-oxobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-methylbenzylamine+3-oxobutanoyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of microreactor systems allows for precise control of reaction parameters, leading to efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or other derivatives.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-3-oxobutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-3-oxobutanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
Structural and Electronic Effects
Physical and Spectroscopic Properties
- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro, acetyl) generally exhibit higher melting points due to increased intermolecular forces.
- Solubility : Fluorinated benzyl derivatives (e.g., N-[(2-Fluorophenyl)methyl]-3-oxobutanamide) may show improved solubility in organic solvents compared to aryl analogs .
- Spectroscopy : IR and NMR spectra confirm characteristic carbonyl (1700–1650 cm⁻¹) and aromatic C–H stretches (3100–3000 cm⁻¹) across analogs .
Research Findings and Industrial Relevance
- Oxidation Studies : N-Aryl-3-oxobutanamides undergo oxidation with (diacetoxyiodo)benzene to yield dichloroacetamides, with substituent position (para vs. ortho) showing negligible impact on reaction efficiency .
- Thermal Stability : High-purity N-(4-Methylphenyl)-3-oxobutanamide remains stable under industrial processing conditions, critical for large-scale pigment manufacturing .
Biological Activity
N-[(4-methylphenyl)methyl]-3-oxobutanamide, also known as a derivative of 3-oxobutanamide, has garnered attention in the scientific community due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a ketone and an amide functional group, contributing to its reactivity and biological properties. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that the compound may inhibit specific enzymes or receptors, leading to observed biological effects. The exact pathways and targets can vary based on the context of use, which includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes.
- Receptor Interaction : It may interact with receptors that modulate cellular responses.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound and its derivatives. For example, derivatives of similar compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A comparative analysis of antimicrobial efficacy is summarized below:
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| N-(2-chloro-4-methylphenyl)-3-oxobutanamide | 0.004 - 0.03 | E. cloacae |
| Other derivatives | 0.015 - 0.30 | S. aureus, B. cereus |
These findings suggest that modifications in the chemical structure can enhance antimicrobial potency.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that certain derivatives exhibit strong cytotoxic effects against various cancer cell lines, including:
- MCF7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- PC3 (prostate cancer)
For instance, compounds with specific substituents showed IC50 values indicating significant cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10c | MCF7 | 5.0 |
| Compound 10d | K562 | 2.5 |
These results indicate the potential for developing anticancer agents based on this compound's structure.
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various derivatives, this compound was tested against multiple bacterial strains. The results indicated that certain derivatives outperformed traditional antibiotics like ampicillin and streptomycin in terms of minimum inhibitory concentration (MIC).
Cytotoxicity Evaluation
Another study focused on assessing the cytotoxic effects of this compound derivatives on different cancer cell lines using the SRB assay method. The findings revealed that compounds with specific structural modifications exhibited enhanced cytotoxicity compared to the parent compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
